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Compound of Interest

Compound Name: 2-Bromo-4-methoxypyridine

CAS No.: 89488-29-9

Cat. No.: B110594

Get Quote

In the landscape of modern organic synthesis and drug discovery, heterocyclic compounds

form the foundation of countless therapeutic agents and functional materials.[1] Among these,

2-Bromo-4-methoxypyridine (CAS No. 89488-29-9) has emerged as a particularly valuable

and versatile building block.[1][2][3] Its strategic placement of a reactive bromine atom and an

electron-donating methoxy group on an electron-deficient pyridine ring creates a unique

chemical profile, ripe for selective functionalization.

This guide provides an in-depth exploration of 2-Bromo-4-methoxypyridine, moving beyond a

simple catalog of reactions to explain the underlying principles that govern its reactivity. For

researchers, medicinal chemists, and drug development professionals, a thorough

understanding of this intermediate is crucial for leveraging its full potential in constructing

complex molecular architectures, from novel pharmaceutical candidates to advanced materials.

[1][2][4]

Core Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical

properties, which dictate its handling, storage, and behavior in reaction systems.
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Property Value Reference

CAS Number 89488-29-9 [2][5][6]

Molecular Formula C₆H₆BrNO [2][5][6]

Molecular Weight 188.02 g/mol [2][5][6]

Appearance
Off-white to pale yellow or

light-brown liquid or solid
[2]

Boiling Point 220 - 222 °C [4]

Melting Point 46 - 48 °C [4]

Purity ≥ 95-98% (typical) [2][7]

Storage Conditions
Store at 0-8 °C or room

temperature, tightly closed
[2]

Synthesis of 2-Bromo-4-methoxypyridine: Building
the Foundation
The accessibility of 2-Bromo-4-methoxypyridine is a key factor in its widespread use. Several

synthetic routes have been established, with two primary methods demonstrating practical

utility. The choice of method often depends on the availability of starting materials and the

desired scale of the reaction.

Method 1: Nucleophilic Aromatic Substitution (SNA)
This route involves the substitution of a chloro group with a methoxy group.

Reaction: 2-Bromo-4-chloropyridine is treated with sodium methoxide in a polar aprotic

solvent like DMSO.

Causality: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack. The

reaction is typically heated to high temperatures (e.g., 120 °C) to overcome the activation

energy for the substitution.[5][8]

Method 2: Directed Ortho-Metalation (DoM)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.chemimpex.com/products/28934
https://www.chemicalbook.com/synthesis/2-bromo-4-methoxypyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methoxypyridine
https://www.chemimpex.com/products/28934
https://www.chemicalbook.com/synthesis/2-bromo-4-methoxypyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methoxypyridine
https://www.chemimpex.com/products/28934
https://www.chemicalbook.com/synthesis/2-bromo-4-methoxypyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methoxypyridine
https://www.chemimpex.com/products/28934
https://www.pipzine-chem.com/products/pyridine/2-bromo-4-methoxypyridine.html
https://www.pipzine-chem.com/products/pyridine/2-bromo-4-methoxypyridine.html
https://www.chemimpex.com/products/28934
https://store.apolloscientific.co.uk/product/2-bromo-4-methoxypyridine
https://www.chemimpex.com/products/28934
https://www.benchchem.com/product/b110594/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-versatile-heterocyclic-intermediate
https://www.benchchem.com/product/b110594/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-versatile-heterocyclic-intermediate
https://www.chemicalbook.com/synthesis/2-bromo-4-methoxypyridine.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1971743.htm?N=China
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This is a more elegant approach that leverages the directing effect of the methoxy group in 4-

methoxypyridine.

Reaction: 4-methoxypyridine is first deprotonated at the C2 position using a strong base like

n-butyllithium (n-BuLi) in the presence of an activating agent, followed by quenching the

resulting lithiated intermediate with a bromine source.[5]

Causality: The methoxy group at C4 directs the deprotonation to the adjacent C3 and C5

positions. However, the pyridine nitrogen's inductive effect makes the C2 and C6 protons

most acidic. A combination of a strong base and a chelating agent like N,N-

dimethylethanolamine facilitates selective deprotonation at C2. The subsequent addition of

an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, installs the

bromine atom at the desired position.[5]
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Directed Ortho-Metalation (DoM) Protocol

1. 4-Methoxypyridine in Hexane

2. Cool to -20 °C under N₂

3. Add n-BuLi & N,N-Dimethylethanolamine

4. Stir for 1 hour (Formation of Lithiated Intermediate)

5. Cool to -78 °C

6. Add Brominating Agent (e.g., C₂Br₂Cl₄) in THF

7. Warm to Room Temp Overnight

8. Quench with Water

9. Extraction & Purification (HPLC)

Product: 2-Bromo-4-methoxypyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Bromo-4-methoxypyridine via DoM.
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Detailed Protocol: Synthesis via Directed Ortho-
Metalation[5]

Reagent Preparation: In an oven-dried, nitrogen-flushed flask, dissolve N,N-

dimethylethanolamine (2.0 eq) in anhydrous hexanes.

Base Activation: Cool the solution to -20 °C in a cooling bath. Add n-butyllithium (n-BuLi, 4.0

eq) dropwise. Stir the mixture under nitrogen for 30 minutes.

Deprotonation: Add 4-methoxypyridine (1.0 eq) dropwise to the reaction mixture. The

solution will typically turn a distinct color (e.g., orange). Stir for one hour at -20 °C.

Bromination: Cool the reaction mixture to -78 °C. In a separate flask, prepare a solution of

1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 eq) in anhydrous tetrahydrofuran (THF). Add this

solution dropwise to the lithiated pyridine solution.

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir

overnight.

Work-up: Cool the mixture to 0 °C and carefully quench the reaction by adding water.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl

acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the resulting residue by high-performance

liquid chromatography (HPLC) or column chromatography to yield 2-Bromo-4-
methoxypyridine.

Chemical Reactivity: A Hub for Molecular
Diversification
The true power of 2-Bromo-4-methoxypyridine lies in its predictable and versatile reactivity.

The C2-Br bond is the primary locus of transformation, serving as a handle for forming new

carbon-carbon and carbon-heteroatom bonds, predominantly through transition-metal-

catalyzed cross-coupling reactions.[9][10]
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Palladium-Catalyzed Cross-Coupling Reactions

{2-Bromo-4-methoxypyridine | C-Br bond at C2}

Suzuki-Miyaura R-B(OH)₂ C-C Bond

 Pd Catalyst, Base 

Buchwald-Hartwig R₂NH C-N Bond

 Pd Catalyst, Base 

Sonogashira R-C≡CH C-C Bond

 Pd/Cu Catalysts, Base 

Click to download full resolution via product page

Caption: Key cross-coupling reactions of 2-Bromo-4-methoxypyridine.

Suzuki-Miyaura Coupling
This reaction is a cornerstone for creating biaryl and hetero-biaryl structures, which are

prevalent motifs in pharmaceuticals.[11][12]

Mechanism Insight: The reaction involves the oxidative addition of the C-Br bond to a Pd(0)

catalyst, followed by transmetalation with a boronate species (formed from a boronic acid

and a base), and finally reductive elimination to yield the coupled product and regenerate the

Pd(0) catalyst.[13] The choice of base is critical for activating the boronic acid.[13][14]

Application: Essential for synthesizing complex scaffolds where a new aryl or heteroaryl

group is required at the 2-position of the pyridine ring.

Comparative Yields with Various Boronic Acids The electronic nature of the boronic acid partner

influences the reaction efficiency. The following data, while based on the analogous 2-Bromo-4-

methylpyridine, provides a strong predictive framework.
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Boronic Acid Substituent Type Expected Yield Rationale

Phenylboronic acid Neutral Good to Excellent

Standard coupling

partner, versatile and

reliable.[11]

4-

Methoxyphenylboronic

acid

Electron-Donating Excellent

Electron-donating

groups can facilitate

the transmetalation

step, often leading to

higher yields.[11]

4-

Chlorophenylboronic

acid

Electron-Withdrawing Good

Electron-withdrawing

groups can

sometimes slow the

reaction but still

provide good yields.

[11]

3-Thienylboronic acid Heteroaromatic Good to Excellent

Demonstrates the

reaction's tolerance

for heteroaromatic

partners, crucial for

drug discovery.[11]

General Protocol: Suzuki-Miyaura Coupling[12][15]
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Bromo-4-methoxypyridine (1.0

eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%).

Solvent: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add

a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water, via syringe.

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's

progress using TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute

with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter,

and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for forming C-N bonds, enabling the

synthesis of substituted anilines and related compounds that are vital for medicinal chemistry.

[15][16]

Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves an

amine instead of a boronic acid. A strong, non-nucleophilic base (e.g., NaOtBu) is required to

deprotonate the amine, forming a palladium-amido intermediate which then undergoes

reductive elimination.[15][17] The choice of phosphine ligand is critical to stabilize the

catalyst and promote the final reductive elimination step.[16][17]

Application: Widely used to introduce primary or secondary amine functionalities, which are

common in bioactive molecules for modulating solubility and target binding.

General Protocol: Buchwald-Hartwig Amination[16]
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precursor

(e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or SPhos, 1.5-10

mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.

Catalyst Pre-formation: Add anhydrous toluene and stir for 10-15 minutes at room

temperature.

Reagent Addition: Add 2-Bromo-4-methoxypyridine (1.0 eq) and the desired amine (1.2

eq).

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the

starting material is consumed (monitor by TLC or LC-MS).

Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of

NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry,

concentrate, and purify by column chromatography.
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Spectroscopic Characterization
Accurate characterization is essential for verifying the identity and purity of 2-Bromo-4-
methoxypyridine.

Technique Expected Data

¹H NMR

Expect three distinct signals in the aromatic

region corresponding to the pyridine ring

protons (H-3, H-5, H-6) and one singlet in the

aliphatic region for the methoxy (-OCH₃)

protons. The chemical shifts will be influenced

by the bromine, methoxy group, and ring

nitrogen.

¹³C NMR

Expect six signals: five for the pyridine ring

carbons and one for the methoxy carbon. The

carbon attached to the bromine (C-2) will be

significantly downfield.

Mass Spec (ESI)

The molecular ion peak [M+H]⁺ should be

observed at m/z 189, reflecting the molecular

weight of 188.02.[5][8] The characteristic

isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an

approximate 1:1 ratio) will result in two peaks at

m/z 189 and 191.

IR Spectroscopy

Characteristic absorption bands for C-O

stretching (ether), C=C and C=N stretching

(aromatic ring), and C-Br stretching are

expected.

Applications in Research and Drug Development
The synthetic versatility of 2-Bromo-4-methoxypyridine makes it a high-value intermediate

across multiple scientific domains.

Pharmaceutical Synthesis: It is a key intermediate in the development of various

pharmaceutical agents.[1][2] Its structure is a precursor for compounds with potential anti-
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inflammatory and anti-cancer activities.[1][2][3] It has been specifically identified as a reagent

for synthesizing biarylsulfonamide CCR9 inhibitors, which are investigated for treating

inflammatory bowel diseases.[8]

Agrochemicals: The pyridine scaffold is common in crop protection agents. This compound

serves as a building block for novel herbicides and pesticides.[1][2]

Materials Science: It can be incorporated into polymer structures to enhance their physical

and chemical properties, such as stability, conductivity, and optical characteristics.[4]

Biochemical Research: Used to synthesize molecules for studying enzyme inhibition and

receptor binding, providing valuable tools for probing biological processes.[2]

Safety and Handling
As with any active chemical reagent, proper handling and storage are paramount to ensure

laboratory safety.
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Hazard Category GHS Information Precautionary Measures

Acute Toxicity H302: Harmful if swallowed.[6]

P264: Wash skin thoroughly

after handling. P270: Do not

eat, drink or smoke when using

this product.[18]

Skin Irritation H315: Causes skin irritation.[6]

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.[18]

[19]

Eye Irritation
H319: Causes serious eye

irritation.[6]

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Respiratory Irritation
H335: May cause respiratory

irritation.

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. P271: Use only outdoors or

in a well-ventilated area.[8][18]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18][19]

Ensure adequate ventilation.

Conclusion
2-Bromo-4-methoxypyridine is more than just a chemical intermediate; it is an enabling tool

for innovation in chemical synthesis. Its well-defined reactivity, particularly in robust and

scalable cross-coupling reactions, provides a reliable and efficient pathway for constructing

complex molecules. For scientists in drug discovery and materials science, mastering the

application of this versatile building block is a key step toward achieving their synthetic

objectives and advancing their respective fields.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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